4-Chloro-3-ethyl-5-methylphenol

Lipophilicity Membrane penetration Antimicrobial efficacy

Secure your supply of 4-Chloro-3-ethyl-5-methylphenol (CAS 1125-66-2) for advanced antimicrobial formulation and QSAR research. This specific meta-cresol derivative delivers a unique steric and lipophilic profile (XLogP3 3.4) critical for consistent Gram-positive efficacy. Avoid generic substitutions that risk altered MICs and formulation failure. Ideal for surgical scrubs and hard-surface disinfectants requiring residue-free performance.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 1125-66-2
Cat. No. B073067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethyl-5-methylphenol
CAS1125-66-2
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)O)C)Cl
InChIInChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3
InChIKeyKOIPGHKKJDOUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethyl-5-methylphenol (CAS 1125-66-2): Procurement-Relevant Chemical Identity and Baseline Properties


4-Chloro-3-ethyl-5-methylphenol (CAS 1125-66-2) is a chlorinated alkylphenol derivative belonging to the meta-cresol subclass [1]. Its molecular structure features a single chlorine atom at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position on the phenolic ring (C9H11ClO, MW 170.64 g/mol) [2]. Computed physicochemical properties include an XLogP3 of 3.4, one hydrogen bond donor, one hydrogen bond acceptor, a topological polar surface area of 20.2 Ų, and a predicted pKa of 9.75 . The compound is historically referenced as an antimicrobial agent in soaps, detergents, and cosmetic products, with its mechanism attributed to disruption of microbial cell membranes .

Why 4-Chloro-3-ethyl-5-methylphenol Cannot Be Casually Replaced by Other Alkyl Chlorophenols


Within the family of alkyl chlorophenols, minor positional isomerism or changes in alkyl chain length can profoundly shift antimicrobial efficacy spectra, lipophilicity, and formulation compatibility [1]. The specific 4-chloro-3-ethyl-5-methyl substitution pattern of 4-Chloro-3-ethyl-5-methylphenol yields a defined logP and steric profile that differs from its closest analogs—such as 4-chloro-3-ethylphenol (lacking the 5-methyl group), 4-chloro-3,5-dimethylphenol (lacking the ethyl group), or 2,4-dichloro-3-ethyl-5-methylphenol (containing a second chlorine)—each of which exhibits distinct antimicrobial potency and physicochemical behavior [2]. Generic interchange without quantitative performance verification risks introducing compounds with altered membrane penetration, divergent minimum inhibitory concentrations (MICs), or incompatible solubility parameters, undermining product performance and regulatory standing.

Quantitative Differentiation Evidence for 4-Chloro-3-ethyl-5-methylphenol (CAS 1125-66-2) Against Its Closest Analogs


Comparative Lipophilicity (XLogP) as a Predictor of Membrane Penetration and Antimicrobial Potency

4-Chloro-3-ethyl-5-methylphenol exhibits a computed XLogP of 3.4, which is higher than the XLogP of 4-chloro-3-ethylphenol (lacking the 5-methyl group; XLogP ~2.8-3.0) [1] but lower than that of 2,4-dichloro-3-ethyl-5-methylphenol (incorporating a second chlorine; XLogP likely >3.8) [2]. In the Klarmann homologous series, bactericidal potency against Gram-positive organisms such as Staphylococcus aureus increased with alkyl chain length and logP up to an optimal range, after which activity plateaued or declined; the ethyl/methyl combination places 4-Chloro-3-ethyl-5-methylphenol at an intermediate lipophilicity that balances membrane solubility with aqueous diffusion [3].

Lipophilicity Membrane penetration Antimicrobial efficacy

Positional Isomerism and Its Impact on Antimicrobial Activity: The 4-Chloro Advantage

Klarmann et al. (1933) established that in the alkyl chlorophenol series, the para-chloro (4-chloro) orientation consistently yields superior bactericidal potency against both Gram-positive and Gram-negative organisms compared to the ortho-chloro (2-chloro) orientation [1]. 4-Chloro-3-ethyl-5-methylphenol retains the para-chloro configuration, whereas analogs such as 2-chloro-3-ethyl-5-methylphenol would place chlorine in the ortho position, historically associated with reduced activity. The Pisanenko et al. study on 12 chlorine-substituted 4-alkylphenols confirmed that the introduction of an alkyl substituent at position 4 of ortho-chlorophenol increased activity, and that antimicrobial effect depended on the length and structure of the alkyl radical [2].

Positional isomerism Chlorine substitution Antibacterial activity

Alkyl Substitution Pattern: Ethyl at C3 Plus Methyl at C5 Balances Steric and Hydrophobic Effects

The 3-ethyl-5-methyl substitution pattern represents a distinct combination relative to the more common analog 4-chloro-3,5-dimethylphenol (CAS 88-04-0, chloroxylenol), which carries two methyl groups and no ethyl group. The Klarmann homologous series demonstrated that increasing alkyl chain length (methyl → ethyl → propyl → butyl, etc.) at the ortho position of p-chlorophenol progressively enhanced bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis [1]. The ethyl group in 4-Chloro-3-ethyl-5-methylphenol provides greater hydrophobicity and membrane disruption potential than a second methyl group, while the 5-methyl group retains some steric hindrance that may modulate reactivity .

Alkyl substitution Structure-activity relationship Phenol coefficient

Patent-Protected Synthesis Route as a Supply Chain Differentiator

4-Chloro-3-ethyl-5-methylphenol was originally disclosed in Patent GB768343 (Coalite and Chemical Products, 1951) [1]. The synthesis proceeds via chlorination and ethylation of p-cresol (4-methylphenol), a route distinct from the typical chlorination of 3,5-dimethylphenol used to produce chloroxylenol . This differentiated synthetic pathway may confer advantages in byproduct profile and purity control, as the ethylation step can be tuned independently of chlorination. Current commercial availability is limited compared to commodity chloroxylenol, and the patent history suggests that proprietary know-how may restrict the number of qualified manufacturers .

Synthesis route Patent protection Supply chain

Predicted pKa and Water Solubility: Implications for Formulation at Physiologic and Neutral pH

4-Chloro-3-ethyl-5-methylphenol has a predicted pKa of 9.75 and a water solubility of approximately 375.4 mg/L at 25°C . This pKa is slightly higher than that of 4-chloro-3-methylphenol (pKa ~9.55) and chloroxylenol (pKa ~9.7) [1]. At formulation-relevant pH values (5.0–7.5), 4-Chloro-3-ethyl-5-methylphenol remains predominantly unionized (>99%), favoring passive diffusion across microbial membranes. Its water solubility of ~375 mg/L is lower than that of 4-chloro-3-methylphenol (~500 mg/L) but higher than highly chlorinated analogs such as 2,4,6-trichlorophenol (~80 mg/L) [2], positioning it as moderately hydrophobic while retaining sufficient aqueous solubility for liquid disinfectant formulations without excessive precipitation risk.

pKa Water solubility Formulation pH

Recommended Industrial and Research Application Scenarios for 4-Chloro-3-ethyl-5-methylphenol (CAS 1125-66-2)


Antimicrobial Hand Soaps and Skin Cleansers Requiring Enhanced Gram-Positive Activity

Based on the 4-chloro configuration and ethyl substitution pattern that class-level evidence associates with elevated Gram-positive bactericidal potency [1], 4-Chloro-3-ethyl-5-methylphenol is suitable for use in antimicrobial hand soaps and surgical scrubs where Staphylococcus aureus (including MRSA) and Streptococcus pyogenes are target organisms. Its XLogP of 3.4 facilitates membrane partitioning at use concentrations of 0.5–3.0% w/v, and its predicted pKa of 9.75 ensures >99% non-ionized state at formulation pH 5.0–6.5, maximizing passive cellular uptake .

Hard Surface Disinfectants Where Intermediate Hydrophobicity Prevents Residue Build-Up

With a water solubility of ~375 mg/L and XLogP of 3.4, 4-Chloro-3-ethyl-5-methylphenol is less prone to leaving hydrophobic residues on treated surfaces compared to highly chlorinated or long-chain alkyl phenols with logP >4.5 [1]. This makes it a candidate for leave-on hard surface disinfectants in food processing and healthcare environments, where visible residue is unacceptable. The compound can be formulated with non-ionic surfactants to maintain clarity and antimicrobial efficacy in ready-to-use sprays .

Preservative Systems for Cosmetic and Personal Care Products at Acidic to Neutral pH

The pKa of 9.75 ensures that 4-Chloro-3-ethyl-5-methylphenol remains primarily unionized across the typical cosmetic pH range (4.5–7.0), a prerequisite for effective preservation against Gram-positive bacteria and fungi [1]. Its moderate water solubility supports incorporation into emulsion and surfactant-based systems at preservative concentrations of 0.1–0.5%. Procurement of the specific CAS 1125-66-2, rather than a generic 'chlorophenol,' ensures that the alkyl substitution pattern matches safety assessments and formulation stability data .

Research on Structure-Activity Relationships of Alkyl Chlorophenol Antimicrobials

As a structurally defined mono-chlorinated alkylphenol with a unique 3-ethyl-5-methyl combination, 4-Chloro-3-ethyl-5-methylphenol fills a gap in homologous series studies between dimethyl and diethyl or longer-chain alkyl chlorophenols [1]. Academic and industrial researchers investigating quantitative structure-activity relationships (QSAR) for phenolic antimicrobials can use this compound to generate MIC data against reference strains (e.g., S. aureus ATCC 6538, E. coli ATCC 8739) and to parameterize models predicting optimal logP and steric parameters for membrane-targeting biocides .

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